Nitrilotriacetate(1-)

Wastewater treatment Environmental fate Biodegradation

Standard aminopolycarboxylate chelators like EDTA persist in wastewater and subsurface environments, creating regulatory and remediation challenges. Nitrilotriacetate(1-) (NTA monoanion) offers a technically validated alternative: • **Superior biodegradation:** >97% removal in activated sludge (Zürich-Glatt plant data); degrades via NTA monooxygenase pathway under oxic and anoxic conditions. • **Selective metal extraction:** Mobilizes Al and Ni while leaving Fe/Mn oxides intact - ideal for targeted site remediation. • **Consistent availability:** Stocked in standard research quantities; compliant with EU Detergent Regulation (EC 648/2004).

Molecular Formula C6H8NO6-
Molecular Weight 190.13 g/mol
Cat. No. B1258269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrilotriacetate(1-)
Molecular FormulaC6H8NO6-
Molecular Weight190.13 g/mol
Structural Identifiers
SMILESC(C(=O)O)N(CC(=O)O)CC(=O)[O-]
InChIInChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-1
InChIKeyMGFYIUFZLHCRTH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrilotriacetate(1-) Overview


Nitrilotriacetate(1-) (CHEBI:39053), the mono‑anionic form of nitrilotriacetic acid (NTA), is a tetradentate aminopolycarboxylate chelator with the formula C₆H₈NO₆⁻ [1]. It serves as the conjugate base of fully protonated NTA and the conjugate acid of nitrilotriacetate(2‑), placing it at a critical intermediate protonation state that governs both metal‑binding kinetics and speciation across environmentally and industrially relevant pH ranges [1][2]. Unlike EDTA, NTA‑based chelators exhibit markedly superior biodegradability while retaining useful complexation capacity, which makes the mono‑anionic form a compelling procurement target for applications requiring a balance of chelation strength, environmental fate, and formulation flexibility.

Tetradentate aminopolycarboxylate with 1:1 metal-binding stoichiometry
Reported high biodegradation under oxic and anoxic conditions
Selective extraction of Al and Ni with low Fe, Mn, Cu co-extraction

Nitrilotriacetate(1-) Substitution Limitations


Procurement decisions that treat Nitrilotriacetate(1‑) as interchangeable with the trisodium salt (NTA·3Na) or with EDTA overlook three critical differentiators. First, the mono‑anionic protonation state controls the rate of metal‑ion capture; the monoprotonated HNTA²⁻ species reacts with Cu(II) measurably slower than the fully deprotonated NTA³⁻, a difference that directly impacts the performance of kinetic‑based separation and masking processes [1]. Second, NTA‑based chelators degrade rapidly in biological wastewater treatment (≥97 % elimination), whereas EDTA passes through activated‑sludge plants essentially unchanged [2][3]. Third, on an equal‑weight basis, NTA sequesters approximately 1.5 times the molar quantity of hardness ions compared with EDTA, translating into tangible formulation cost advantages [4]. Substituting without accounting for these differences can compromise process kinetics, environmental compliance, or chelation economics.

Complex stability mismatch
NTA complexes are substantially weaker than EDTA; reduced stability may alter sequestration in competitive ionic solutions.
Environmental persistence shift
NTA degrades under oxic and anoxic conditions, while EDTA resists biodegradation; substitution may conflict with wastewater discharge limits.
Metal selectivity divergence
NTA preferentially extracts Al and Ni but is weak for Fe, Mn, Cu; EDTA provides uniform broad-spectrum extraction, altering targeted metal profiles.

Nitrilotriacetate(1-) Evidence vs. Comparators


Wastewater Biodegradation: NTA vs. EDTA

In full‑scale biological wastewater treatment, nitrilotriacetate (NTA) is eliminated up to 97 %, whereas ethylenediaminetetraacetate (EDTA) shows no measurable removal over the same treatment period [1]. This near‑quantitative biodegradation of NTA contrasts sharply with the recalcitrance of EDTA, making NTA the preferred chelator when effluent ecotoxicity or regulatory discharge limits apply.

Wastewater Biodegradation
Head-to-head
NTA
up to 97%
vs EDTA
0%
Supports biodegradable chelator selection for discharge-sensitive applications
Full-scale municipal plant; winter and summer data
Wastewater treatment Environmental fate Biodegradation

Calcium Complex Stability: NTA vs. EDTA

NTA forms 1:1 complexes with divalent and trivalent metal ions, but its stability constants (log K) are consistently 2–9 orders of magnitude lower than those of EDTA [1][2]. For instance, the Fe³⁺‑NTA complex has a log K of 15.9 versus 25.1 for Fe³⁺‑EDTA, and Cu²⁺‑NTA exhibits a log K of 12.94 versus 18.80 for Cu²⁺‑EDTA. This reduced affinity is not a weakness but a design feature: it allows NTA to deliver bioavailable micronutrients without over‑stabilizing metals in agricultural or cleaning formulations.

Ca Complex Stability
Class-level
log K 6.41 Δ log K 4.55 vs EDTA (10.96)
Weaker Ca binding may suit reversible chelation; inadequate for tight sequestration
Compiled critical stability constants; 35,000-fold lower stability
Stability constants Metal chelation Complexation thermodynamics

Metal Extraction Selectivity in Soils

Because the molecular weight of NTA is roughly two‑thirds that of EDTA (191 g·mol⁻¹ vs. 292 g·mol⁻¹), an equal mass of NTA chelating agent sequesters approximately 1.5 times the number of hardness metal ions (Ca²⁺, Mg²⁺) [1]. This translates to a direct reduction in raw‑material cost per mole of ions complexed, making NTA the more economical choice in high‑volume formulations such as detergents, industrial cleaners, and water‑treatment products.

Soil Metal Selectivity
Cross-study comparable
Al, Ni: high extraction Fe, Mn, Cu: low extraction
Enables targeted Al/Ni removal with minimal Fe/Mn/Cu co-extraction
25 diverse soils at pH 5.3; EDTA uniform across all metals
Formulation economics Chelation capacity Detergent builders

Lead Extraction from Contaminated Soil

Stopped‑flow experiments reveal that the reaction of Cu(II) with total NTA exhibits a minimum second‑order rate constant of 1.1 × 10⁵ L·mol⁻¹·s⁻¹ in the pH range 3.5–5, where the monoprotonated HNTA²⁻ species dominates [1]. Kinetic analysis indicates that HNTA²⁻ reacts at a slower rate than NTA³⁻ because a rate‑limiting proton transfer from the nitrogen atom must occur before complex formation [1][2]. This protonation‑state‑dependent kinetic barrier is absent when using fully deprotonated chelators such as EDTA or NTA·3Na, providing a tunable parameter for applications that require delayed or controlled metal capture.

Pb Extraction Efficiency
Head-to-head
NTA
reduced at >1:1
vs EDTA
>90% recovery
EDTA indicated for maximum Pb removal; NTA may counterproductive at high doses
Battery-recycling soil (21% Pb); NTA-Pb readsorption at pH
Degradation Pathways
Class-level
NTA: bacterial degradation under oxic & anoxic conditions (NTA monooxygenase)
EDTA: photodegradation of Fe(III)-EDTA only; negligible biodegradation
NTA suitable for subsurface use; EDTA persists without UV light
Review: dedicated enzyme pathway absent in EDTA
Fe(III) Conditional Stability
Cross-study comparable
log Kcond 4.67 Δ 2.41 vs EDTA (7.08)
Intermediate Fe affinity supports labile iron delivery; less strong than EDTA
UV-vis method with dissolved organic matter; 257-fold difference
Complexation kinetics Proton transfer Metal speciation

Biodegradation Pathways: Oxic and Anoxic Conditions

Laboratory thermal‑stability studies demonstrate that NTA in its fully deprotonated form (NTA³⁻) retains structural integrity at 200 °C, whereas EDTA(4⁻) undergoes significant decomposition under identical conditions [1]. Although this data is for the trianionic form rather than the monoanion, it establishes a class‑level trend: the NTA scaffold possesses inherently greater thermal resilience than the EDTA scaffold. For high‑temperature industrial processes—such as boiler‑water treatment, textile scouring, or oil‑field scale inhibition—this differential thermal robustness directly impacts chelator longevity and process reliability.

Degradation Pathways
Class-level
NTA: bacterial degradation under oxic & anoxic conditions (NTA monooxygenase)
EDTA: photodegradation of Fe(III)-EDTA only; negligible biodegradation
NTA suitable for subsurface use; EDTA persists without UV light
Review: dedicated enzyme pathway absent in EDTA
Thermal stability High‑temperature processes Chelate decomposition

Nitrilotriacetate(1-) Application Scenarios


Detergent Formulations and Biodegradability

Laundry and dishwashing detergents that must meet EU Ecolabel or similar biodegradability standards benefit from replacing EDTA with NTA‑based chelators. The ≥97 % wastewater‑treatment elimination rate of NTA [1] ensures compliance with effluent toxicity regulations, while the 1.5‑fold mass‑normalized chelation advantage [2] maintains cost‑competitive hardness sequestration.

Selective Soil Remediation for Aluminium and Nickel

In soil applications where rapid, complete metal chelation would lock micronutrients away from plant roots, the slower complexation kinetics of the monoprotonated HNTA²⁻ species (k_min = 1.1 × 10⁵ L·mol⁻¹·s⁻¹ at pH 3.5–5) [3] provide a built‑in kinetic delay. This allows gradual release of Fe²⁺, Zn²⁺, or Cu²⁺, aligning nutrient availability with plant uptake rates and reducing leaching losses.

Subsurface Applications: Groundwater and Oilfield

In steam‑generation systems operating near 200 °C, EDTA‑based scale inhibitors degrade and lose efficacy, potentially forming corrosive decomposition products. The documented thermal stability of the NTA scaffold at 200 °C [4] makes Nitrilotriacetate(1‑) a more reliable choice for maintaining dissolved‑solids control without frequent re‑dosing.

Agricultural Iron Delivery and Photo-Fenton Treatment

Polarographic and voltammetric methods often require masking of interfering metal ions without instantaneous quantitative complexation. The pH‑dependent, protonation‑state‑controlled reaction rate of NTA—slower for the mono‑anionic form [3]—enables fine‑tuning of masking selectivity and timing, a capability that EDTA, with its uniformly fast complexation kinetics across a wide pH range, cannot provide.

Application
Selection Property
Validation Focus
Biodegradable detergent builder
Wastewater biodegradation profile
Activated sludge removal monitoring
Selective Al/Ni soil extraction
Metal extraction selectivity
Al/Ni recovery without Fe/Mn co-extraction
Subsurface and groundwater chelator
Redox-independent biodegradation
In situ biological attenuation monitoring
Iron micronutrient delivery
Intermediate Fe(III) stability
Plant-available iron maintenance
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